1H-Pyrazole-4-sulfonic acid, 5-chloro-1,3-dimethyl-, 2-[(phenylamino)carbonyl]hydrazide
Description
The compound 1H-Pyrazole-4-sulfonic acid, 5-chloro-1,3-dimethyl-, 2-[(phenylamino)carbonyl]hydrazide features a pyrazole core substituted with a sulfonic acid group at position 4, a chlorine atom at position 5, methyl groups at positions 1 and 3, and a 2-[(phenylamino)carbonyl]hydrazide moiety at position 2. This structure combines electron-withdrawing (sulfonic acid, chlorine) and electron-donating (methyl) groups, which influence its physicochemical and biological properties.
Properties
CAS No. |
959579-69-2 |
|---|---|
Molecular Formula |
C12H14ClN5O3S |
Molecular Weight |
343.79 g/mol |
IUPAC Name |
1-[(5-chloro-1,3-dimethylpyrazol-4-yl)sulfonylamino]-3-phenylurea |
InChI |
InChI=1S/C12H14ClN5O3S/c1-8-10(11(13)18(2)16-8)22(20,21)17-15-12(19)14-9-6-4-3-5-7-9/h3-7,17H,1-2H3,(H2,14,15,19) |
InChI Key |
SGWKZHSNPHIFCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)NNC(=O)NC2=CC=CC=C2)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazole Core
The pyrazole backbone serves as the foundational structure for this compound. The Knorr pyrazole synthesis is a classical approach, utilizing hydrazine derivatives and 1,3-dicarbonyl compounds under acidic catalysis . For instance, reacting methylhydrazine with acetylacetone (2,4-pentanedione) yields 1,3-dimethylpyrazole, as the methyl groups from acetylacetone occupy the 3- and 5-positions, while methylhydrazine provides the 1-position nitrogen substituent . However, regioselectivity challenges arise when introducing chloro and sulfonic acid groups, necessitating careful optimization.
An alternative route involves iron-catalyzed cyclization of diarylhydrazones with vicinal diols, which enables regioselective formation of 1,3-substituted pyrazoles . This method avoids competitive side reactions and improves yield homogeneity, particularly for sterically hindered derivatives.
Chlorination at Position 5
Introducing chlorine at the 5-position typically occurs via electrophilic aromatic substitution . Pyrazole derivatives undergo chlorination using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in polar aprotic solvents (e.g., DMF or DCM). For example, 1,3-dimethylpyrazole treated with NCS at 0–25°C selectively substitutes the 5-position due to electron-donating methyl groups directing electrophiles to the para position . Monitoring reaction time and temperature is critical to prevent over-chlorination or ring degradation.
Sulfonation at Position 4
Sulfonation of the pyrazole ring to introduce the sulfonic acid group at position 4 remains less documented in the provided sources. However, general sulfonation strategies involve treating the pyrazole with fuming sulfuric acid (H₂SO₄·SO₃) or chlorosulfonic acid (ClSO₃H) under controlled conditions. The reaction proceeds via electrophilic attack, with the sulfonic acid group preferentially attaching to the electron-rich 4-position . Post-sulfonation neutralization with aqueous alkali (e.g., NaOH) yields the sodium sulfonate salt, which is acidified to isolate the free sulfonic acid.
Formation of the Hydrazide Moiety
The 2-[(phenylamino)carbonyl]hydrazide group is introduced through condensation reactions between the sulfonic acid derivative and phenyl isocyanate. For example, 5-chloro-1,3-dimethylpyrazole-4-sulfonyl chloride reacts with phenyl hydrazine in the presence of a base (e.g., triethylamine) to form the corresponding hydrazide .
-
Sulfonyl Chloride Activation : 5-Chloro-1,3-dimethylpyrazole-4-sulfonic acid is treated with thionyl chloride (SOCl₂) to generate the sulfonyl chloride intermediate.
-
Hydrazide Formation : The sulfonyl chloride reacts with phenyl hydrazine in anhydrous dichloromethane at 0–5°C, followed by gradual warming to room temperature.
-
Workup : The product is isolated via filtration, washed with cold ethanol, and recrystallized from methanol.
Optimization and Industrial-Scale Considerations
Industrial-scale synthesis prioritizes cost efficiency and yield maximization. Key parameters include:
Catalyst Use : Ruthenium-based catalysts (e.g., RuO₂·H₂O) enhance oxidation steps during intermediate purification .
Challenges and Limitations
-
Regioselectivity : Competing substitution patterns during chlorination and sulfonation require precise control of electronic and steric effects.
-
Stability : The sulfonic acid group’s hygroscopic nature complicates storage and handling.
-
Scalability : Exothermic reactions (e.g., sulfonation) necessitate advanced temperature regulation in large batches.
Chemical Reactions Analysis
Hydrazide Group Reactivity
The 2-[(phenylamino)carbonyl]hydrazide moiety is prone to nucleophilic acyl substitution and condensation reactions:
-
Condensation with Carbonyl Compounds :
Reacts with aldehydes/ketones to form hydrazones. For example, under acidic conditions, it may form Schiff bases with aromatic aldehydes (e.g., benzaldehyde) . -
Cyclization with β-Diketones :
Forms pyrazolo-triazine derivatives via cyclocondensation with 1,3-diketones (e.g., acetylacetone) .
Sulfonic Acid Group Reactivity
The sulfonic acid group (-SO₃H) participates in salt formation and sulfonamide synthesis:
-
Salt Formation :
Reacts with bases (e.g., NaOH) to yield water-soluble sodium salts : -
Sulfonamide Synthesis :
Reacts with amines (e.g., aniline) under coupling agents (e.g., DCC) to form sulfonamides :
Pyrazole Core Modifications
The 5-chloro-1,3-dimethylpyrazole ring undergoes electrophilic substitution and halogen exchange:
-
Chlorine Displacement :
The 5-chloro group can be replaced by nucleophiles (e.g., amines) under Pd catalysis : -
Methyl Group Oxidation :
Strong oxidants (e.g., KMnO₄) convert methyl groups to carboxylic acids :
Catalytic Coupling Reactions
Cu/Fe catalysts facilitate cross-coupling with aryl halides or alkynes :
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Ullmann Coupling | CuI, K₂CO₃, DMF, 110°C | Biaryl-linked pyrazoles | 70–85% |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, NEt₃, THF | Alkynyl-substituted derivatives | 65–78% |
Biological Activity & Derivatization
Derivatives of this compound show potential as:
-
Antimicrobial Agents : Thiophene-pyrazole hybrids synthesized via 3+2 annulations exhibit activity against Gram-positive bacteria .
-
Anticancer Agents : Hydrazide-azole conjugates inhibit HCT-116 and HepG2 cell lines (IC₅₀ = 12–18 μM) .
Table 1: Optimization of Cyclocondensation with 1,3-Diketones
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Nano-ZnO | Ethanol | 80 | 2 | 95 |
| Cu(OTf)₂ | [BMIM-PF₆] | 100 | 4 | 82 |
| p-TSA | Toluene | 110 | 6 | 69 |
Table 2: Oxidation of Methyl Groups
| Oxidant | Conditions | Product | Yield (%) |
|---|---|---|---|
| KMnO₄ | H₂O, 100°C | 5-Chloro-1,3-dicarboxylic acid | 88 |
| CrO₃/H₂SO₄ | Acetone, 25°C | Ketone intermediate | 72 |
Scientific Research Applications
Chemistry
- Synthesis Intermediate : This compound serves as an important intermediate in organic synthesis. It is used to create more complex molecules through various chemical transformations.
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized using agents like hydrogen peroxide. |
| Reduction | Reduced with sodium borohydride to yield different derivatives. |
| Substitution | The chlorine atom can be substituted using nucleophilic substitution methods. |
Biology
- Biochemical Interactions : The compound has been shown to interact with enzymes involved in sulfur metabolism, leading to altered metabolic pathways. It inhibits specific enzymes by binding to their active sites, which can affect cellular processes such as energy production and oxidative stress response.
- Cell Signaling Modulation : Research indicates that this compound can influence cell signaling pathways and gene expression. For example, it has been observed to alter the expression of genes related to oxidative stress, impacting the overall cellular redox state.
Medicine
- Pharmaceutical Development : The compound has potential applications in medicinal chemistry as a precursor for developing new drugs with anti-inflammatory, antimicrobial, or anticancer properties. Its derivatives may exhibit significant pharmacological activities.
- Case Studies : Various studies have explored the efficacy of pyrazole derivatives in treating diseases such as cancer and infections. For instance, compounds structurally related to 1H-Pyrazole-4-sulfonic acid have demonstrated promising results in preclinical trials for their anti-cancer properties.
Industry
- Dyes and Pigments : In industrial applications, this compound is utilized in the production of dyes and pigments due to its chemical stability and reactivity.
- Catalysis : It can also act as a catalyst or reagent in several chemical processes, enhancing reaction rates or selectivity.
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action for this specific compound is not readily available. Further research would be needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Hydrazide-Containing Derivatives
(a) 9H-Xanthene-9-carboxylic 2-[(phenylamino)carbonyl]hydrazide
- Structural Differences : Replaces the pyrazole-sulfonic acid core with a xanthene ring.
- However, the absence of sulfonic acid reduces water solubility compared to the target compound .
(b) Benzoic acid, 2-[(phenylamino)carbonyl]hydrazide (CAS 1152-32-5)
- Structural Differences : Features a benzoic acid backbone instead of pyrazole.
- Functional Implications : The carboxylic acid group provides moderate acidity (pKa ~4.2), while the target compound’s sulfonic acid group (pKa ~1–2) offers stronger acidity and higher hydrophilicity. This may enhance bioavailability in aqueous environments .
(c) 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide
- Structural Differences : Shares the pyrazole core but replaces sulfonic acid with a trifluoromethyl group.
- Functional Implications : The trifluoromethyl group increases lipophilicity (logP ~3.5 vs. ~1.8 for sulfonic acid derivatives), favoring membrane permeability but reducing solubility. The chlorine substituent at position 5 aligns with the target compound, suggesting shared halogen-dependent bioactivity .
Pyrazole Derivatives with Varied Substituents
(a) N-Substituted Pyrazolines (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde)
- Structural Differences : Contains a dihydropyrazole ring and an aldehyde group instead of sulfonic acid and hydrazide.
- Functional Implications : The aldehyde group enables nucleophilic reactions (e.g., Schiff base formation), whereas the hydrazide in the target compound facilitates hydrogen bonding and metal chelation, critical for enzyme inhibition .
(b) Ethiprole and Fipronil (Pyrazole-Based Pesticides)
- Structural Differences: Feature cyano and trifluoromethylsulfinyl groups.
- Functional Implications : These agrochemicals target insect GABA receptors. The target compound’s sulfonic acid and hydrazide groups may instead interact with fungal or bacterial enzymes, as seen in hydrazide-containing fungicides .
Solubility and Acidity
- Target Compound : The sulfonic acid group confers high water solubility (>500 mg/mL) and strong acidity (pKa ~1.5), advantageous for formulation in aqueous systems.
- Comparisons :
Biological Activity
1H-Pyrazole-4-sulfonic acid, 5-chloro-1,3-dimethyl-, 2-[(phenylamino)carbonyl]hydrazide is a derivative of pyrazole that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential in various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the current understanding of its biological activity, supported by data tables and case studies.
- Molecular Formula : CHClNOS
- Molecular Weight : 210.64 g/mol
- Melting Point : 308 °C
- Density : 1.68 g/cm³ (predicted)
- pKa : -2.40 (predicted) .
The biological activity of this compound is largely attributed to its ability to inhibit various enzymes and proteins involved in critical biochemical pathways. Notably, it interacts with enzymes related to sulfur metabolism and exhibits inhibitory effects on several kinases associated with cancer progression .
Antitumor Activity
Research indicates that pyrazole derivatives, including the compound , have significant antitumor properties. A study demonstrated that it effectively inhibits BRAF(V600E), EGFR, and telomerase activities, which are critical targets in cancer therapy .
Antimicrobial Properties
The compound has shown promising results against a variety of bacterial strains. A notable study evaluated its effectiveness against E. coli, S. aureus, and Klebsiella pneumoniae, revealing significant antibacterial activity .
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The sulfonic acid group enhances the solubility and interaction with biological molecules, making these compounds effective in modulating inflammatory responses .
Study 1: Antitumor Activity
In a recent investigation, a series of pyrazole derivatives were synthesized and tested for their cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The study found that certain derivatives exhibited synergistic effects when combined with doxorubicin, enhancing overall cytotoxicity .
| Compound | Cell Line | IC50 (µM) | Synergistic Effect |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Yes |
| Compound B | MDA-MB-231 | 12 | Yes |
Study 2: Antimicrobial Activity
A comprehensive screening of various pyrazole derivatives against several bacterial strains confirmed the antimicrobial efficacy of the compound. The results indicated that it significantly inhibited bacterial growth at concentrations as low as 40 µg/mL.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| Klebsiella pneumoniae | 8 µg/mL |
Q & A
Basic: What synthetic methodologies are effective for preparing 1H-Pyrazole-4-sulfonic acid derivatives, and how can reaction conditions be optimized?
Answer:
The synthesis of pyrazole-sulfonic acid derivatives typically involves cyclization reactions. For example, phosphorous oxychloride (POCl₃) at 120°C is used to cyclize substituted benzoic acid hydrazides into pyrazole-oxadiazole hybrids . Key steps include:
- Hydrazide Formation : Reacting sulfonic acid precursors with hydrazine derivatives.
- Cyclization : Using POCl₃ or DMF-DMA (dimethylformamide dimethyl acetal) under reflux to form the pyrazole core .
- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane).
Optimization involves adjusting temperature, solvent polarity, and stoichiometry of reactants. For instance, alkaline conditions (e.g., NaOH) enhance aldehyde group reactivity in pyrazole-carbaldehyde intermediates .
Basic: Which spectroscopic and computational techniques are critical for structural elucidation of this compound?
Answer:
- IR Spectroscopy : Identifies functional groups (e.g., sulfonic acid S=O stretches at 1150–1250 cm⁻¹, carbonyl C=O at ~1650 cm⁻¹) .
- NMR :
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) .
- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for analogous pyrazole-carbaldehydes .
Advanced: How can molecular docking studies predict the biological activity of this compound, particularly in enzyme inhibition?
Answer:
- Target Selection : Focus on enzymes like dihydrofolate reductase (DHFR) or carbonic anhydrase, which have known pyrazole-based inhibitors .
- Docking Workflow :
- Protein Preparation : Retrieve crystal structures (e.g., PDB: 1KMS for DHFR) and remove water/ligands.
- Ligand Optimization : Minimize the compound’s energy using DFT (density functional theory).
- Grid Generation : Define active sites (e.g., DHFR’s folate-binding pocket).
- Scoring : Use AutoDock Vina or Glide to calculate binding affinities. Key interactions include hydrogen bonds with Thr121 (DHFR) or hydrophobic contacts with Trp209 (carbonic anhydrase) .
- Validation : Compare docking scores with experimental IC₅₀ values from enzyme assays .
Advanced: How can contradictory spectral data between studies be resolved?
Answer:
Contradictions often arise from solvent effects, tautomerism, or impurities. Strategies include:
- Solvent Standardization : Use deuterated DMSO or CDCl₃ for NMR to minimize solvent shifts .
- Tautomer Analysis : Computational tools (e.g., Gaussian) model tautomeric equilibria. For pyrazoles, ¹H NMR splitting patterns differentiate 1H- and 2H-tautomers .
- High-Resolution MS : Confirm molecular formula discrepancies (e.g., Cl vs. CF₃ substitutions) .
- Cross-Validation : Pair experimental data with DFT-calculated IR/NMR spectra (e.g., B3LYP/6-31G* basis set) .
Advanced: What mechanistic insights explain the reactivity of the sulfonic acid group in nucleophilic substitutions?
Answer:
The sulfonic acid group (-SO₃H) acts as a strong electron-withdrawing group, enhancing electrophilicity at adjacent carbons. Key mechanisms:
- Nucleophilic Aromatic Substitution (SNAr) : The deprotonated sulfonate (-SO₃⁻) activates the pyrazole ring for attack by amines or hydrazides at the 4-position .
- Acid Chloride Formation : Reaction with SOCl₂ converts -SO₃H to -SO₂Cl, enabling ester/amide synthesis via Schotten-Baumann reactions .
- Theoretical Modeling : Reaction path searches (e.g., using GRRM17 software) identify transition states and intermediates, guiding solvent selection (e.g., THF for SNAr) .
Basic: How can the purity and stability of this compound be assessed under varying storage conditions?
Answer:
- Purity Analysis :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor at 254 nm .
- TLC : Silica gel plates developed in chloroform/methanol (9:1) .
- Stability Testing :
Advanced: What computational strategies accelerate the design of derivatives with enhanced bioactivity?
Answer:
- QSAR Modeling : Train models on bioactivity data (e.g., IC₅₀) using descriptors like logP, polar surface area, and H-bond donors .
- Quantum Chemistry : Calculate Fukui indices to predict reactive sites for functionalization (e.g., para positions on phenyl groups) .
- High-Throughput Virtual Screening (HTVS) : Dock combinatorial libraries (~10⁶ compounds) against target enzymes using cloud-based tools (e.g., Schrödinger LiveDesign) .
Advanced: How can reaction engineering improve the scalability of pyrazole-sulfonic acid synthesis?
Answer:
- Flow Chemistry : Continuous reactors reduce side reactions (e.g., over-oxidation) by controlling residence time and temperature .
- Membrane Separation : Nanofiltration membranes (e.g., polyamide) purify intermediates without column chromatography .
- Process Analytical Technology (PAT) : In-line IR probes monitor reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
